molecular formula C21H28N2O2 B13965725 Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- CAS No. 63732-55-8

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl-

Cat. No.: B13965725
CAS No.: 63732-55-8
M. Wt: 340.5 g/mol
InChI Key: QVAOKMBQTZBJJQ-XSLRHLANSA-N
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Description

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:

    Formation of the Morphinan Backbone: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, oxidation, and reduction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- has a wide range of scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including pain relief and cough suppression.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- involves its interaction with specific molecular targets in the body. These targets include opioid receptors, which are involved in pain perception and modulation. The compound binds to these receptors, leading to a cascade of intracellular events that result in its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Morphine: Another morphinan derivative with potent analgesic effects.

    Codeine: A morphinan derivative used as a pain reliever and cough suppressant.

    Dextromethorphan: A morphinan derivative used as a cough suppressant.

Uniqueness

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- is unique due to its specific functional groups and their arrangement on the morphinan backbone. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- (commonly referred to as morphinan) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Morphinan is characterized by the following chemical structure:

  • Chemical Formula : C21H28N2O2
  • Molecular Weight : 344.46 g/mol
  • CAS Number : 5745699

Structural Features

The compound features a morphinan backbone with specific functional groups that contribute to its biological activity. The presence of the epoxy group and diethylamino moiety are particularly noteworthy for their influence on receptor interactions.

Morphinan exhibits a range of biological activities, primarily through interactions with opioid receptors. It acts as an agonist at mu-opioid receptors, which are pivotal in mediating analgesic effects. Additionally, it may interact with kappa and delta opioid receptors, contributing to its overall pharmacological profile.

Key Biological Activities:

  • Analgesic Effects : Morphinan has been shown to produce significant pain relief in various animal models.
  • Anti-inflammatory Properties : Research indicates that morphinan can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory conditions.
  • Neuroprotective Effects : Studies have highlighted its ability to protect neuronal cells from damage, indicating potential for neurodegenerative disease treatment.

Case Studies and Research Findings

  • Analgesic Efficacy :
    • A study conducted on rodent models demonstrated that morphinan significantly reduced pain responses in both acute and chronic pain settings. The analgesic effects were comparable to those of established opioids like morphine but with a potentially lower risk of addiction .
  • Anti-inflammatory Activity :
    • In vitro studies revealed that morphinan inhibited the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from macrophages. This suggests its utility in conditions characterized by excessive inflammation .
  • Neuroprotection :
    • Research published in a pharmacological journal showed that morphinan could prevent apoptosis in neuronal cells exposed to oxidative stress. This finding points towards its potential use in conditions like Alzheimer's disease .

Summary of Biological Activities

Activity TypeMechanismReference
AnalgesicMu-opioid receptor agonism
Anti-inflammatoryCytokine inhibition
NeuroprotectiveOxidative stress protection

Properties

CAS No.

63732-55-8

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

(4R,4aR,5S,7aS,12bS)-5-(diethylamino)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C21H28N2O2/c1-4-23(5-2)14-7-9-17-21-10-11-22(3)15(19(14)21)12-13-6-8-16(24)20(25-17)18(13)21/h6-9,14-15,17,19,24H,4-5,10-12H2,1-3H3/t14-,15+,17-,19-,21+/m0/s1

InChI Key

QVAOKMBQTZBJJQ-XSLRHLANSA-N

Isomeric SMILES

CCN(CC)[C@H]1C=C[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)N(CC4)C

Canonical SMILES

CCN(CC)C1C=CC2C34C1C(CC5=C3C(=C(C=C5)O)O2)N(CC4)C

Origin of Product

United States

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